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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

Cat. No.: B13420583

An In-depth Technical Guide on the (Cys47)-HIV-1 Tat (47-57) Peptide

This guide provides a comprehensive overview of the (Cys47)-HIV-1 Tat (47-57) peptide, a
synthetic derivative of the protein transduction domain of the HIV-1 Tat protein. It is intended for
researchers, scientists, and drug development professionals, offering detailed information on its
sequence, structure, experimental protocols, and role in cellular signaling pathways.

Peptide Sequence and Core Concepts

The HIV-1 Tat (Trans-Activator of Transcription) protein is essential for viral replication.[1] A
specific region within this protein, the basic domain spanning residues 47-57, is known as the
Protein Transduction Domain (PTD). This domain is responsible for the protein's ability to
translocate across cellular membranes, a property leveraged for drug delivery applications.[2]

[31[41[5]

The standard sequence for the HIV-1 Tat (47-57) peptide is: H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-
GIn-Arg-Arg-Arg-OH[4][6]

The subject of this guide, (Cys47)-HIV-1 Tat (47-57), is a modified version where the N-terminal
Tyrosine (Tyr) at position 47 is substituted with a Cysteine (Cys). This substitution provides a
reactive thiol group for conjugation to various cargo molecules, such as nanoparticles,
fluorescent dyes, or therapeutic agents, without significantly compromising its cell-penetrating
ability.[7][8]
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The sequence for (Cys47)-HIV-1 Tat (47-57) is: H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-GIn-Arg-Arg-
Arg-OH[7]

Structural Properties

The structure of the Tat basic domain is highly dependent on its environment. While the full Tat
protein is largely unstructured, the 47-57 region can adopt distinct conformations.[9][10]
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been
pivotal in elucidating its structural tendencies.[11][12][13]

Studies on hybrid peptides containing the Tat basic domain indicate that in an unliganded state
in solution, it forms a stable alpha-helix.[11][12][13] However, when bound to its biological
target, the trans-activation response (TAR) RNA element, the peptide adopts a more extended
structure to facilitate electrostatic interactions with the RNA phosphate backbone.[14]

Table 1. Summary of Quantitative Structural Data for HIV-1 Tat (47-57) Peptide Analogues
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Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of the (Cys47)-HIV-1 Tat (47-
57) peptide. The following protocols are synthesized from multiple cited research articles.

Peptide Synthesis and Purification

The peptide is typically synthesized using automated solid-phase peptide synthesis (SPPS)
with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][17][18]

Protocol for Microwave-Assisted Fmoc SPPS:
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Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-
terminal amide).

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of
20% piperidine in dimethylformamide (DMF).

Amino Acid Coupling: Activate and couple the appropriate Fmoc-protected amino acids
sequentially. For each coupling step, use a solution of the Fmoc-amino acid, a coupling
reagent (e.g., HBTU/HOBL), and a base (e.g., DIPEA) in DMF. Microwave irradiation at 60°C
can be used to shorten reaction times and improve efficiency.[17]

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to
remove excess reagents and byproducts.

Monitoring: Monitor the completion of each reaction using a qualitative method like the
Kaiser test.[17]

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the
peptide from the resin and remove the side-chain protecting groups simultaneously using a
cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
[15]

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the
peptide using preparative reverse-phase high-performance liquid chromatography (RP-
HPLC) on a C18 column.[12]

Verification: Confirm the purity and identity of the final product by analytical RP-HPLC and
mass spectrometry.
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Fig 1. Workflow for Peptide Synthesis and Purification.
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Structural Analysis Protocols

Circular Dichroism (CD) Spectroscopy Protocol:

Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., 10 mM
phosphate buffer, pH 7.2). Prepare samples at a concentration of approximately 50-100 yM.
[18]

Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette (e.g., 1 mm path
length).

Data Acquisition: Record CD spectra from approximately 190 nm to 260 nm at a controlled
temperature (e.g., 25°C). Average multiple scans (e.g., 10-20 scans) to improve the signal-
to-noise ratio.[12]

Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum.
Convert the raw data (millidegrees) to mean residue ellipticity [6].

Analysis: Analyze the resulting spectrum using deconvolution software to estimate the
percentages of secondary structure elements (a-helix, 3-sheet, random coil).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

o Sample Preparation: Dissolve the peptide in a 90% H20 / 10% D20 mixture to a
concentration of approximately 350 uM to avoid aggregation. Adjust the pH as needed (e.g.,
pH 3.1).[12]

Data Acquisition: Collect two-dimensional NMR data on a high-field NMR spectrometer (e.g.,
600 MHZz).[12] Key experiments include:

o TOCSY (Total Coherence Transfer Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance constraints for structure calculation.

Resonance Assignment: Assign the proton resonances to specific atoms in the peptide
sequence.
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BENCHE

» Structure Calculation: Use the distance constraints derived from NOESY cross-peaks to
calculate a family of 3D structures that are consistent with the experimental data using

molecular dynamics and simulated annealing algorithms.[12]
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Fig 2. Workflow for Peptide Structural Analysis.

Biological Activity and Signaling Pathways

The primary biological function of the Tat protein is the potent activation of HIV-1 gene
transcription.[1] The basic domain (47-57) is critical for this process through its interaction with
TAR RNA. Beyond this, extracellular Tat protein can modulate various host cell signaling

pathways, contributing to HIV pathogenesis.[19]

Transcriptional Activation via Tat-TAR Interaction
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The canonical function of Tat is to overcome transcriptional pausing of RNA Polymerase II
(RNAP I1).[10] This process is central to efficient viral gene expression.

Mechanism:

e [nitiation: Host transcription factors recruit RNAP Il to the HIV-1 promoter (the Long Terminal
Repeat, LTR), initiating transcription.

e TAR Formation: As transcription begins, the first 59 nucleotides of the nascent viral RNA fold
into a stable stem-loop structure known as TAR.[15]

» Tat Binding: The Tat protein, specifically its arginine-rich basic domain (residues 47-57),
binds to the bulge region of the TAR RNA.[20][21]

o P-TEFb Recruitment: Tat then recruits the host's Positive Transcription Elongation Factor b
(P-TEFb) complex, which consists of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[20]

e Elongation: CDK9, a kinase, phosphorylates the C-terminal domain (CTD) of RNAP Il and
other negative elongation factors. This hyperphosphorylation converts RNAP Il into a highly
processive form, leading to robust elongation and the transcription of the full-length viral
genome.
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Fig 3. HIV-1 Tat-Mediated Transcriptional Activation.

Modulation of Host Cell Signaling

Extracellular Tat protein can be taken up by bystander cells and can interact with cell surface
receptors, activating downstream signaling cascades that contribute to AIDS-associated
pathologies like Kaposi's sarcoma.[22]
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Activation of the Ras/ERK MAPK Pathway:

¢ Binding: Tat protein binds to integrin receptors (e.g., a5B1 and av33) on the surface of
endothelial cells via its RGD (Arg-Gly-Asp) motif (note: this is a different domain from the 47-
57 basic region).[22]

o Adaptor Recruitment: This binding leads to the phosphorylation of the adaptor protein Shc.
Phosphorylated Shc recruits the Grb2-SOS complex to the plasma membrane.

e Ras Activation: The SOS protein, a guanine nucleotide exchange factor, activates the small
GTPase Ras by promoting the exchange of GDP for GTP.

 MAPK Cascade: Activated Ras initiates a phosphorylation cascade, activating Raf, which in
turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1/2
(extracellular signal-regulated kinases).

o Cell Cycle Progression: Activated ERK translocates to the nucleus and phosphorylates
transcription factors that promote the expression of genes required for cell cycle progression
from G1 to S phase, stimulating cell growth.[22]
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Fig 4. Tat-Induced Ras/ERK MAPK Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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